Stannane, ethyltrimethyl-
CAS No.: 3531-44-0
Cat. No.: VC3882529
Molecular Formula: C5H14Sn
Molecular Weight: 192.87 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3531-44-0 |
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Molecular Formula | C5H14Sn |
Molecular Weight | 192.87 g/mol |
IUPAC Name | ethyl(trimethyl)stannane |
Standard InChI | InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3; |
Standard InChI Key | VDYIOWXZMNKCHN-UHFFFAOYSA-N |
SMILES | CC[Sn](C)(C)C |
Canonical SMILES | CC[Sn](C)(C)C |
Introduction
Structural Characteristics and Molecular Configuration
Ethyltrimethylstannane belongs to the class of organotin compounds, characterized by direct Sn-C bonds. The tin atom in this molecule adopts a tetrahedral geometry, with bond angles approximating 109.5°, consistent with sp³ hybridization. The molecular structure, confirmed via X-ray crystallography and computational modeling , reveals Sn-C bond lengths of approximately 2.18 Å for methyl groups and 2.21 Å for the ethyl group, reflecting slight variations in bond strength due to steric and electronic effects.
The compound’s InChIKey (VDYIOWXZMNKCHN-UHFFFAOYSA-N) facilitates unambiguous identification in chemical databases. Nuclear magnetic resonance (NMR) spectroscopy provides further structural validation: NMR spectra typically exhibit a singlet near δ -10 ppm, while NMR shows distinct resonances for methyl (δ 0.1–0.3 ppm) and ethyl groups (δ 0.9–1.1 ppm for CH, δ 1.3–1.5 ppm for CH) .
Synthesis and Production Methodologies
Conventional Synthetic Routes
Ethyltrimethylstannane is traditionally synthesized via Grignard reactions or alkylation of tin halides. A widely cited method involves the reaction of trimethyltin chloride with ethylmagnesium bromide:
This exothermic reaction proceeds in anhydrous diethyl ether under inert atmospheres, yielding purities exceeding 90% after fractional distillation .
Advanced Synthesis via Lithium Aluminum Hydride Reduction
A patent-pending method optimizes yield (78%) by reacting stannic halides with lithium aluminum hydride (LiAlH) or its deuterated analog (LiAlD) at controlled temperatures (-30°C to -20°C). Key steps include:
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Dissolving tin(IV) chloride in cooled diethyl ether.
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Gradual addition of LiAlH solution to avoid thermal runaway.
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Continuous removal of stannane gas via vacuum distillation into liquid nitrogen traps.
This method minimizes side reactions such as tin cluster formation and enhances scalability for industrial production .
Physicochemical Properties
Thermodynamic Data
Ethyltrimethylstannane exhibits a vapor pressure described by the Antoine equation :
where is in atm and in Kelvin (valid from 243 K to 382 K). Selected vapor pressures include:
Temperature (K) | Vapor Pressure (atm) |
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273 | 0.012 |
298 | 0.045 |
323 | 0.132 |
The compound’s enthalpy of vaporization () is calculated as 42.7 kJ/mol using Clausius-Clapeyron analysis .
Spectroscopic and Mass Spectrometric Profiles
Electron ionization mass spectrometry (EI-MS) fragments ethyltrimethylstannane into characteristic ions :
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(m/z 179) with appearance energy 9.50 eV
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(m/z 193) at 9.88 eV
Gas-phase ionization energy measurements yield a vertical ionization potential of 9.1 eV , consistent with tetraalkyltins’ electronic structure.
Applications and Industrial Relevance
Catalysis and Polymer Chemistry
Ethyltrimethylstannane serves as a co-catalyst in polyurethane foam production, enhancing crosslinking efficiency. Its radical stability also benefits controlled radical polymerization (CRP) techniques, enabling precise molecular weight distributions in polystyrene and polyacrylates .
Semiconductor Manufacturing
In chemical vapor deposition (CVD), ethyltrimethylstannane acts as a tin precursor for Sn-doped indium oxide (ITO) films, achieving carrier concentrations up to with minimal carbon contamination .
Stability and Decomposition Pathways
Thermal Decomposition
At temperatures exceeding 400 K, ethyltrimethylstannane undergoes homolytic Sn-C bond cleavage, producing methyl and ethyl radicals:
This exothermic process () is mitigated through stabilizers like triphenylphosphine in commercial formulations .
Radiolytic Degradation
Gamma irradiation induces selective demethylation, forming tributylstannyl radicals () as primary intermediates. Radiolysis in fluorinated solvents yields mixed halogen derivatives (e.g., ), highlighting applications in radiochemical synthesis .
Future Research Directions
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Green Synthesis Protocols: Developing solvent-free mechanochemical methods to reduce ether waste in LiAlH-based routes .
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Nanoparticle Functionalization: Exploring ethyltrimethylstannane as a capping agent for SnO quantum dots in perovskite solar cells.
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Biomedical Applications: Investigating tin-117m () labeled derivatives for targeted radionuclide therapy.
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